N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-1-(2-hydroxyethyl)pyridin-1-ium-3-carboxamide;chloride
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Overview
Description
N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-1-(2-hydroxyethyl)pyridin-1-ium-3-carboxamide;chloride is a complex organic compound with a unique structure that combines a benzodioxole moiety with a pyridinium ion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-1-(2-hydroxyethyl)pyridin-1-ium-3-carboxamide;chloride typically involves a multi-step process. The initial step often includes the formation of the benzodioxole moiety, followed by the introduction of the pyridinium ion. The reaction conditions usually require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to maintain consistency and efficiency. The process might include the use of high-pressure reactors and continuous flow systems to optimize the yield and reduce production time.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-1-(2-hydroxyethyl)pyridin-1-ium-3-carboxamide;chloride can undergo various chemical reactions, including:
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: It can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like water radical cations, reducing agents, and various catalysts. The conditions often involve ambient temperatures and pressures, although some reactions may require more stringent conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quaternary ammonium cations .
Scientific Research Applications
N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-1-(2-hydroxyethyl)pyridin-1-ium-3-carboxamide;chloride has several scientific research applications:
Chemistry: It is used in the study of complex chemical reactions and as a reagent in various synthetic processes.
Biology: The compound is investigated for its potential biological activities, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-1-(2-hydroxyethyl)pyridin-1-ium-3-carboxamide;chloride involves its interaction with specific molecular targets. These interactions can lead to changes at the molecular level, such as binding to DNA or proteins, which in turn affect cellular processes. The exact pathways and targets are still under investigation, but the compound’s unique structure suggests it may have multiple modes of action .
Comparison with Similar Compounds
Similar Compounds
Dichloroanilines: These compounds consist of an aniline ring substituted with chlorine atoms and have similar applications in the production of dyes and herbicides.
4,5-Dihydroxy-1,3-benzenedisulfonic acid: This compound is structurally similar and used as an antioxidant and colorimetric reagent.
2,2’-Bipyridyl: A symmetrical bipyridine used as a ligand in various chemical reactions.
Properties
IUPAC Name |
N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-1-(2-hydroxyethyl)pyridin-1-ium-3-carboxamide;chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4.ClH/c20-7-6-19-5-1-2-13(10-19)16(21)18-17-9-12-3-4-14-15(8-12)23-11-22-14;/h1-5,8-10,20H,6-7,11H2;1H/b17-9+; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJYSZLKRJNVUHB-WWIHJBQESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=NNC(=O)C3=C[N+](=CC=C3)CCO.[Cl-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=N/NC(=O)C3=C[N+](=CC=C3)CCO.[Cl-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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